Silodosin
Übersicht
Beschreibung
Silodosin ist ein Medikament, das hauptsächlich zur symptomatischen Behandlung der benignen Prostatahyperplasie (BPH) eingesetzt wird, einer Erkrankung, die durch die nicht-bösartige Vergrößerung der Prostata gekennzeichnet ist. Es wirkt als Alpha-1-Adrenorezeptor-Antagonist, der speziell auf den Alpha-1A-Subtyp abzielt, der überwiegend in der Prostata, im Blasenhals und in der Prostataurethra vorkommt . Diese Selektivität ermöglicht es this compound, die glatte Muskulatur in diesen Bereichen effektiv zu entspannen, wodurch die mit BPH verbundenen Harnwegsbeschwerden gelindert werden .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, die von Indolin als primärem Ausgangsmaterial ausgehen. Der Prozess umfasst Friedel-Crafts-Acylierung, Carbonylreduktion, Gabriel-Reaktion und chirale Auflösung . Einer der Schlüsselintermediate bei der Synthese ist 2-(2,2,2-Trifluorethoxy)phenoxy-Ethyl-Methansulfonat, das durch eine Reihe von Reaktionen hergestellt wird, darunter Esteraustausch, Dakin-Oxidation und Verätherung .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die großtechnische Herstellung optimiert. Das Verfahren ist so konzipiert, dass es kostengünstig, umweltfreundlich ist und Produkte mit hoher Reinheit liefert. Die Reaktionsbedingungen werden sorgfältig gesteuert, um Konsistenz und Qualität zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Silodosin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:
Chemie: this compound wird als Modellverbindung in Studien verwendet, die sich mit Alpha-1-Adrenorezeptor-Antagonisten befassen.
Biologie: Forschungen zu this compound tragen zum Verständnis der Rolle von Alpha-1A-Rezeptoren bei der Entspannung der glatten Muskulatur bei.
Medizin: this compound wird umfassend auf seine Wirksamkeit und Sicherheit bei der Behandlung von BPH untersucht.
Wirkmechanismus
This compound wirkt, indem es selektiv an Alpha-1A-Adrenorezeptoren bindet, die überwiegend in der Prostata, im Blasenhals und in der Prostataurethra vorkommen. Durch die Blockierung dieser Rezeptoren bewirkt this compound eine Entspannung der glatten Muskulatur, wodurch die mit BPH verbundenen Harnwegsbeschwerden gelindert werden . Die hohe Selektivität des Medikaments für Alpha-1A-Rezeptoren minimiert seine Auswirkungen auf den Blutdruck, wodurch es für Patienten eine sicherere Option darstellt .
Wirkmechanismus
Target of Action
Silodosin is a selective antagonist of alpha (α)-1 adrenergic receptors, specifically binding to the α 1A subtype with the highest affinity . These α1-adrenergic receptors play a crucial role in regulating smooth muscle tone in the bladder neck, prostate, and prostatic urethra . The α 1A subtype accounts for approximately 75% of α1-adrenoceptors in the prostate .
Mode of Action
This compound works by binding to α 1A -adrenoceptors with high affinity . This binding leads to the relaxation of smooth muscle in the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .
Biochemical Pathways
This compound’s action results in smooth muscle relaxation in bladder and prostate tissues . It also increases bladder blood flow in conditions of chronic bladder ischemia and regulates the activity of transcriptional factors responsible for stromal growth and prostate hyperplasia .
Pharmacokinetics
This compound exhibits a bioavailability of 32% . It is metabolized in the liver through glucuronidation, mediated by UDP-glucuronosyltransferase 2B7 (UGT2B7), with minor involvement of CYP3A4 . The main metabolite of this compound, this compound glucuronide (KMD-3213G), has an extended half-life of approximately 24 hours . This compound is excreted 33.5% via the kidneys and 54.9% via fecal elimination .
Result of Action
The molecular and cellular effects of this compound’s action include the relaxation of smooth muscle in the bladder neck and prostate, which improves urine flow and decreases symptoms of benign prostatic hyperplasia (BPH) . It also increases bladder blood flow in conditions of chronic bladder ischemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has shown efficacy as a medical expulsive therapy for promoting spontaneous stone passage of distal ureteral stones . It can also relieve lower urinary tract symptoms (LUTS) in patients who underwent prostate cancer brachytherapy . .
Biochemische Analyse
Biochemical Properties
Silodosin selectively binds to the α 1A subtype of alpha-1 adrenergic receptors with high affinity . These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra . The α 1A subtype accounts for approximately 75% of α1-adrenoceptors in the prostate .
Cellular Effects
This compound works by binding to α 1A -adrenoceptors with high affinity and relaxing the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction . It also has weak cardiovascular effects .
Molecular Mechanism
This compound’s mechanism of action involves binding to α 1A -adrenoceptors, which are located in the human prostate, bladder base, bladder neck, and prostatic capsule . By binding to these receptors, this compound relaxes the smooth muscle in these organs, easing urinary flow and other symptoms of BPH .
Temporal Effects in Laboratory Settings
This compound has a rapid onset of effect in men with lower urinary tract symptoms (LUTS) associated with BPH, with improvements seen in voiding and storage symptoms, maximum urinary flow rate, and health-related quality of life in well-designed, 12-week trials . The efficacy of this compound was maintained in 9-month extension studies .
Dosage Effects in Animal Models
In animal models, this compound has been shown to significantly reduce urinary frequency and increase voided volume in a dose-dependent manner . The dose-limiting adverse event was postural hypotension .
Metabolic Pathways
This compound undergoes extensive metabolism through glucuronidation, alcohol and aldehyde dehydrogenase, and cytochrome P450 3A4 (CYP3A4) pathways . The main metabolite of this compound is this compound glucuronide (KMD-3213G), which is a pharmacologically active metabolite formed by direct glucuronide conjugation mediated by UDP-glucuronosyltransferase 2B7 (UGT2B7) .
Transport and Distribution
This compound has an apparent volume of distribution of 49.5 L and is approximately 97% protein bound . It is almost completely excreted in the form of metabolites; 33.5% via the urine and 54.9% via the feces .
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound interacts with α 1A -adrenoceptors, which are located in the human prostate, bladder base, bladder neck, and prostatic capsule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silodosin involves multiple steps, starting from indoline as the primary raw material. The process includes Friedel-Crafts acylation, carbonyl reduction, Gabriel reaction, and chiral resolution . One of the key intermediates in the synthesis is 2-(2,2,2-trifluoroethoxy)phenoxy ethyl methanesulfonate, which is prepared through a series of reactions including ester exchange, Dakin oxidation, and etherification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process is designed to be cost-effective, environmentally friendly, and to yield high-purity products. The reaction conditions are carefully controlled to ensure consistency and quality .
Analyse Chemischer Reaktionen
Reaktionstypen
Silodosin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um Abbauprodukte zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Nucleophile Substitutionsreaktionen sind bei der Synthese von this compound-Zwischenprodukten üblich
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Methansulfonylchlorid und Trifluorethanol werden bei Substitutionsreaktionen eingesetzt
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die weiterverarbeitet werden, um die endgültige this compound-Verbindung zu erhalten .
Vergleich Mit ähnlichen Verbindungen
Silodosin wird oft mit anderen Alpha-1-Adrenorezeptor-Antagonisten wie Tamsulosin und Alfuzosin verglichen. Während all diese Verbindungen zur Behandlung von BPH eingesetzt werden, ist this compound in seiner hohen Selektivität für den Alpha-1A-Subtyp einzigartig, was zu weniger kardiovaskulären Nebenwirkungen führt . Andere ähnliche Verbindungen sind:
Tamsulosin: Ein weiterer Alpha-1-Adrenorezeptor-Antagonist mit einem breiteren Rezeptorprofil.
Alfuzosin: Weniger selektiv als this compound, aber dennoch wirksam bei der Behandlung von BPH.
Finasterid: Ein 5-Alpha-Reduktase-Hemmer, der bei BPH eingesetzt wird, aber mit einem anderen Wirkmechanismus
Die einzigartige Selektivität von this compound für Alpha-1A-Rezeptoren macht es zu einer bevorzugten Wahl für Patienten, die empfindlich auf kardiovaskuläre Nebenwirkungen reagieren.
Eigenschaften
IUPAC Name |
1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCPYILNMDWPEY-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167045 | |
Record name | Silodosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Silodosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06207 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The pathogenesis of benign prostatic hyperplasia is not fully understood: it is believed to involve several pathways, including inflammation, apoptosis, and cellular proliferation. Most drug therapies aim to alleviate symptoms of benign prostatic hyperplasia, silodosin included. Lower urinary tract symptoms of benign prostatic hyperplasia are categorized into three main groups: voiding or obstructive (hesitancy, slow stream, intermittency, incomplete emptying), storage or irritative (frequency, urgency, nocturia, urge urinary incontinence), and postmicturition (postvoid dribbling). Prostate contraction is the main contributor to lower urinary tract symptoms of benign prostatic hyperplasia. The smooth muscle tone of the prostate is regulated by α1A-adrenoceptors, which are the most highly expressed subtype of α1adrenoceptors in the human prostate tissue. It has been reported that blockade of α1A-adrenoceptors relieves bladder outlet obstruction. Blockade of α1D-adrenoceptors, another subtype found in prostate tissue, is believed to alleviate storage symptoms due to detrusor overactivity. α1-adrenoceptors are G protein-coupled receptors: upon binding of its natural ligand, norepinephrine and epinephrine, leads to the activation of phospholipase C and downstream signalling molecules, including inositol triphosphate and diacylglycerol. Ultimately, there is an increase in intracellular calcium levels and, consequently, smooth muscle contraction. Silodosin is an antagonist of α1-adrenoceptors, with the highest selectivity for the α1A-adrenoceptor subtype. By blocking the α1A-adrenoceptor signalling pathway, silodosin promotes prostatic and urethral smooth muscle relaxation, thereby improving lower urinary tract symptoms such as voiding. Silodosin also targets afferent nerves in the bladder, relieving bladder overactivity and storage symptoms. | |
Record name | Silodosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06207 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
160970-54-7 | |
Record name | Silodosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160970-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silodosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160970547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silodosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06207 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Silodosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SILODOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUZ39LUY82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.